Ramoplanin A1 is a potent antibiotic derived from the fermentation products of the actinomycete Actinoplanes strain ATCC 33076. It is part of a family of lipodepsipeptides known for their ability to inhibit bacterial cell wall biosynthesis, particularly against Gram-positive bacteria. Ramoplanin A1, along with its analogs A2 and A3, was first identified in the 1980s and has since been the subject of extensive research due to its promising antimicrobial properties and potential therapeutic applications in treating infections caused by resistant bacteria .
Ramoplanin A1 is produced by the actinomycete Actinoplanes strain ATCC 33076. The antibiotic was isolated from culture broths where specific media formulations were utilized to enhance yield. The production process involves optimizing growth conditions and genetic manipulation of the producing strain to increase the concentration of ramoplanin components .
Ramoplanin A1 is classified as a lipodepsipeptide antibiotic. This classification is based on its structural characteristics, which include a peptide backbone and lipid components that contribute to its biological activity. It is specifically known for its efficacy against various strains of Clostridium difficile and vancomycin-resistant enterococci .
The synthesis of ramoplanin A1 can be achieved through both natural extraction from microbial sources and total synthesis in the laboratory. The natural extraction involves culturing Actinoplanes under optimized conditions, while total synthesis requires a series of chemical reactions to construct the molecule from simpler precursors.
The total synthesis of ramoplanin A1 has been reported, establishing its structure through extensive spectroscopic analysis, including nuclear magnetic resonance and mass spectrometry. The synthetic route typically involves assembling the peptide backbone using non-ribosomal peptide synthetases, followed by modifications to introduce the lipid side chains .
Ramoplanin A1 features a complex molecular structure characterized by a cyclic peptide backbone with multiple amino acids and a lipid tail. The specific arrangement of these components is crucial for its antimicrobial activity.
The molecular formula for ramoplanin A1 is , with a molecular weight of approximately 1164.45 g/mol. Structural studies have detailed the stereochemistry of its amino acid residues and lipid components, confirming their roles in binding to bacterial cell walls .
Ramoplanin A1 primarily acts through inhibition of peptidoglycan biosynthesis in bacterial cell walls. This mechanism involves binding to lipid II, a key precursor in cell wall synthesis, thereby preventing the incorporation of new peptidoglycan units into the growing cell wall.
The interaction between ramoplanin A1 and lipid II occurs via hydrogen bonding and hydrophobic interactions, leading to disruption of bacterial cell wall integrity. This action is particularly effective against Gram-positive bacteria due to their reliance on peptidoglycan for structural support .
The mechanism by which ramoplanin A1 exerts its antibacterial effects involves several steps:
Studies have shown that ramoplanin A1 exhibits strong activity against various resistant strains, making it an important candidate for treating infections that are difficult to manage with conventional antibiotics .
Relevant analyses have confirmed that changes in pH and temperature can affect its stability and activity against target bacteria .
Ramoplanin A1 has significant potential applications in clinical settings:
Clinical trials have explored its efficacy in treating various infections, indicating its importance as an alternative therapeutic agent in an era of rising antibiotic resistance .
Ramoplanin A1 is a structurally complex lipodepsipeptide antibiotic belonging to the ramoplanin and ramoplanin-related lipodepsipeptide (RRLDP) class. Its biosynthesis involves a sophisticated nonribosomal peptide synthetase (NRPS) machinery and dedicated tailoring enzymes, all genetically encoded within a defined biosynthetic gene cluster (BGC). Understanding this genetic architecture and its regulation provides critical insights for bioengineering approaches aimed at yield improvement or structural diversification.
The ramoplanin BGC (designated ram) resides in the genome of its producer organism, Actinoplanes ramoplaninifer ATCC 33076 (reclassified from Actinoplanes sp. ATCC 33076) [1] [4] [7]. This cluster comprises at least 34 open reading frames (ORFs) organized in a contiguous DNA sequence [4]. While the core biosynthetic and tailoring genes are conserved across RRLDP producers like enduracidin (end cluster in Streptomyces fungicidicus) and chersinamycin (chers cluster in Micromonospora chersina), significant differences exist in regulatory genes and accessory functions [1] [7].
Table 1: Core Genes within the Ramoplanin A1 Biosynthetic Gene Cluster (BGC)
| Gene (Representative) | Protein Function | Role in Ramoplanin A1 Biosynthesis |
|---|---|---|
| ramo1, ramo2, ramo3 | Nonribosomal Peptide Synthetases (NRPS) | Multimodular enzymes activating, modifying, and condensing amino acids into the linear peptide backbone |
| ramo4 | Halogenase (e.g., Flavin-dependent) | Chlorination of 4-hydroxyphenylglycine at position 17 to form 3-chloro-4-hydroxyphenylglycine (Chp17) |
| ramo10-ramo19 | Various (e.g., Epimerization domains, Cyclization domains) | Epimerization of specific residues (e.g., Orn4, Orn10, Thr5/8/12, Ala16); Macrocyclization (Chp17-β-OHAsn2 ester bond formation) |
| ramo22-ramo26 | Precursor biosynthesis enzymes (e.g., HPG biosynthesis) | Supply of non-proteinogenic amino acids like 4-hydroxyphenylglycine (HPG) |
| ramo29 (Ram29) | Glycosyltransferase (Mannosyltransferase) | Transfer of first mannose residue to Hpg11 |
| ramo30 | Glycosyltransferase | Potential transfer of second mannose residue to form dimannose on Hpg11 |
| ramo31, ramo32 | Transporters (ABC-type, MFS-type) | Export of mature ramoplanin A1/A2/A3 complex out of the producing cell |
| ramo5 | Pathway-specific regulator (StrR-like transcriptional activator) | Positive regulation of transcription within the ram BGC |
The biosynthesis of Ramoplanin A1 follows a canonical nonribosomal peptide assembly logic with specific, ordered modifications:
Table 2: Key Tailoring Enzymes and Modifications in Ramoplanin A1 Biosynthesis
| Modification | Residue Affected | Key Enzyme(s) | Gene(s) | Functional Significance |
|---|---|---|---|---|
| Epimerization | Orn4, Orn10, Thr5, Thr8, Thr12, Ala16 | Embedded NRPS Epimerization (E) domains | Within ramo1, ramo2, ramo3 | Generates D-configured residues essential for proper peptide folding, stability, and lipid II binding. |
| Macrocyclization | Link: Chp17 C=O → β-OH of HAsn2 | Thioesterase (TE) domain | C-terminal domain of final NRPS module | Creates the depsipeptide ring structure; abolishes activity if disrupted. |
| Chlorination | Hpg17 → Chp17 | Flavin-dependent Halogenase | ramo4 | Enhances binding affinity to lipid II; crucial for optimal antibiotic potency. |
| Glycosylation (Mannosylation) | Hpg11 OH | Polyprenyl phosphomannose-dependent Glycosyltransferase(s) | ramo29 (Ram29), ramo30? | Ram29 transfers first mannose [6]; Enhances aqueous solubility and stability of the molecule; not essential for in vitro activity but important pharmacologically. |
| N-terminal Acylation | Asn1 α-NH₂ | Acyltransferase (not fully characterized) | Not definitively assigned in cluster | Attaches fatty acid chain (Decanoic acid, C10:0 for A1); influences membrane anchoring and potentially kinetics of lipid II interaction. |
The ram BGC is subject to complex regulation, primarily orchestrated by a pathway-specific transcriptional activator:
The tightly regulated expression of the ram cluster ensures efficient resource allocation for ramoplanin production primarily under conditions where its biosynthesis provides a competitive advantage to the producing organism. Understanding this regulation, particularly the role of Ramo5 and potential cross-talk with heterologous regulators, offers avenues for strain engineering to enhance yields.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: